Cas no 702667-49-0 (methyl 2-(cyclohexylcarbamothioyl)aminopyridine-3-carboxylate)

methyl 2-(cyclohexylcarbamothioyl)aminopyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-{[(cyclohexylamino)carbonothioyl]amino}nicotinate
- methyl 2-(cyclohexylcarbamothioylamino)pyridine-3-carboxylate
- MLS000660969
- HMS1645C07
- HMS2731C21
- SMR000310607
- methyl 2-(3-cyclohexylthioureido)nicotinate
- UNM000003643701
- methyl 2-(cyclohexylcarbamothioyl)aminopyridine-3-carboxylate
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- Inchi: 1S/C14H19N3O2S/c1-19-13(18)11-8-5-9-15-12(11)17-14(20)16-10-6-3-2-4-7-10/h5,8-10H,2-4,6-7H2,1H3,(H2,15,16,17,20)
- InChI Key: FPDAHZLRNHLNRR-UHFFFAOYSA-N
- SMILES: S=C(NC1C(C(=O)OC)=CC=CN=1)NC1CCCCC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 345
- Topological Polar Surface Area: 95.3
- XLogP3: 3
methyl 2-(cyclohexylcarbamothioyl)aminopyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6548-3488-3mg |
methyl 2-[(cyclohexylcarbamothioyl)amino]pyridine-3-carboxylate |
702667-49-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6548-3488-2mg |
methyl 2-[(cyclohexylcarbamothioyl)amino]pyridine-3-carboxylate |
702667-49-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6548-3488-2μmol |
methyl 2-[(cyclohexylcarbamothioyl)amino]pyridine-3-carboxylate |
702667-49-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6548-3488-1mg |
methyl 2-[(cyclohexylcarbamothioyl)amino]pyridine-3-carboxylate |
702667-49-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6548-3488-4mg |
methyl 2-[(cyclohexylcarbamothioyl)amino]pyridine-3-carboxylate |
702667-49-0 | 4mg |
$66.0 | 2023-09-08 |
methyl 2-(cyclohexylcarbamothioyl)aminopyridine-3-carboxylate Related Literature
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Additional information on methyl 2-(cyclohexylcarbamothioyl)aminopyridine-3-carboxylate
Comprehensive Overview of Methyl 2-(Cyclohexylcarbamothioyl)Aminopyridine-3-Carboxylate (CAS No. 702667-49-0)
Methyl 2-(cyclohexylcarbamothioyl)aminopyridine-3-carboxylate (CAS No. 702667-49-0) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemical research. This compound, characterized by its unique thioamide and ester functional groups, serves as a versatile intermediate in the synthesis of biologically active molecules. Its molecular structure combines a pyridine core with a cyclohexyl substituent, making it a valuable scaffold for drug discovery and material science applications.
In recent years, the demand for heterocyclic compounds like methyl 2-(cyclohexylcarbamothioyl)aminopyridine-3-carboxylate has surged due to their potential in developing antimicrobial agents and enzyme inhibitors. Researchers have explored its role in targeting kinase pathways, a hot topic in oncology and inflammation studies. The compound’s carbamothioyl moiety is particularly noteworthy, as it mimics natural thiol-containing metabolites, enabling interactions with cysteine-rich proteins—a key focus in proteomics and drug design.
The synthesis of CAS No. 702667-49-0 typically involves the reaction of 2-aminopyridine-3-carboxylic acid derivatives with cyclohexyl isothiocyanate, followed by esterification. This process highlights the compound’s relevance in green chemistry, as modern protocols emphasize atom-economical and solvent-free approaches. Such advancements align with the growing interest in sustainable synthesis, a trending topic in academic and industrial forums.
From an analytical perspective, methyl 2-(cyclohexylcarbamothioyl)aminopyridine-3-carboxylate exhibits distinct spectral properties. Nuclear magnetic resonance (NMR) and mass spectrometry data reveal its structural integrity, while HPLC methods ensure purity—a critical factor for high-throughput screening in pharmaceutical labs. These techniques address common user queries about compound characterization and quality control, which dominate searches in chemical databases.
Beyond pharmaceuticals, this compound’s agrochemical potential is under investigation. Its pyridine-thioamide hybrid structure may contribute to novel pesticide formulations, addressing global concerns about crop resistance and environmental safety. This application resonates with current debates on food security and sustainable agriculture, frequently searched topics in academic and policy circles.
In material science, CAS No. 702667-49-0 has been explored as a ligand for metal-organic frameworks (MOFs), leveraging its chelating ability. MOFs are a trending subject due to their applications in gas storage and catalysis, making this compound a candidate for next-generation materials. Such interdisciplinary relevance enhances its visibility in scientific literature and patent filings.
To summarize, methyl 2-(cyclohexylcarbamothioyl)aminopyridine-3-carboxylate exemplifies the convergence of medicinal chemistry, green synthesis, and material innovation. Its multifaceted applications answer pressing questions in drug development, agriculture, and nanotechnology, ensuring its continued prominence in research and industry.
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